hnRNPK-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

hnRNPK-IN-1 est un composé chimique connu pour son rôle de ligand de liaison à la ribonucléoprotéine nucléaire hétérogène K (hnRNPK). Ce composé a été étudié pour sa capacité à inhiber la transcription de c-myc en perturbant la liaison de hnRNPK au promoteur de c-myc. Il a montré des activités antitumorales significatives et induit l’apoptose dans les cellules Hela .

Méthodes De Préparation

La synthèse de hnRNPK-IN-1 implique plusieurs étapes, notamment la préparation de composés intermédiaires et la réaction de couplage finale. La voie de synthèse comprend généralement :

Étape 1 : Préparation de composés intermédiaires par une série de réactions impliquant des réactifs tels que le brome, l’hydroxyde de sodium et divers solvants organiques.

Étape 2 : Réactions de couplage pour former le produit final, this compound, dans des conditions spécifiques telles que la température et le pH contrôlés.

Production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle, assurant une pureté et un rendement élevés grâce à des conditions de réaction et des techniques de purification optimisées.

Analyse Des Réactions Chimiques

hnRNPK-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’oxydants tels que le peroxyde d’hydrogène.

Réduction : Le composé peut être réduit à l’aide d’agents réducteurs tels que le borohydrure de sodium.

Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre, généralement à l’aide de réactifs tels que les halogènes ou les agents alkylants.

Réactifs et conditions courants : Les réactions impliquant this compound utilisent souvent des solvants organiques, des températures contrôlées et des catalyseurs spécifiques pour obtenir les produits souhaités.

4. Applications de la recherche scientifique

This compound a une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les interactions de liaison de hnRNPK et son rôle dans la transcription des gènes.

Biologie : Étudié pour ses effets sur la prolifération cellulaire, l’apoptose et l’expression des gènes dans diverses lignées cellulaires.

Médecine : Exploré pour son potentiel en tant qu’agent anticancéreux en raison de sa capacité à inhiber la transcription de c-myc et à induire l’apoptose dans les cellules cancéreuses.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant hnRNPK et les voies associées

Applications De Recherche Scientifique

hnRNPK-IN-1 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the binding interactions of hnRNPK and its role in gene transcription.

Biology: Investigated for its effects on cell proliferation, apoptosis, and gene expression in various cell lines.

Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit c-myc transcription and induce apoptosis in cancer cells.

Industry: Utilized in the development of new therapeutic agents targeting hnRNPK and related pathways

Mécanisme D'action

Le mécanisme d’action de hnRNPK-IN-1 implique sa liaison à hnRNPK, une protéine qui régule plusieurs fonctions cellulaires, notamment la transcription et l’épissage des gènes. En se liant à hnRNPK, this compound perturbe l’interaction entre hnRNPK et le promoteur de c-myc, ce qui conduit à l’inhibition de la transcription de c-myc. Cette perturbation entraîne l’induction de l’apoptose dans les cellules cancéreuses, faisant de this compound un agent anticancéreux potentiel .

Comparaison Avec Des Composés Similaires

hnRNPK-IN-1 est unique dans sa liaison spécifique à hnRNPK et sa capacité à inhiber la transcription de c-myc. Les composés similaires comprennent :

- Carbonate de succinimidyle Azido-PEG5

- L-Homopropargylglycine

- Boc-NH-PEG11-C2-acide

- Azido-PEG8-THP

- DBCO-PEG4-DBCO Ces composés ciblent également hnRNPK, mais peuvent différer dans leurs affinités de liaison, leurs mécanismes d’action et leurs applications spécifiques .

Activité Biologique

Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a multifunctional RNA-binding protein involved in various biological processes, including gene expression regulation, mRNA stability, and cellular signaling. The compound hnRNPK-IN-1 has emerged as a significant inhibitor targeting hnRNPK, with implications for cancer therapy and viral infections. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound functions primarily by inhibiting the interaction between hnRNPK and its RNA targets. This inhibition disrupts the regulatory roles hnRNPK plays in mRNA stability and translation initiation. Specifically, hnRNPK is known to act as an Internal Ribosome Entry Site (IRES) transacting factor for various viral RNAs, including those from HIV-1 and HTLV-1. By blocking hnRNPK's activity, this compound can reduce viral protein synthesis and potentially enhance the efficacy of antiviral therapies .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Impact on HIV-1 Replication

A study demonstrated that the depletion of hnRNPK in HIV-1-expressing cells led to a significant reduction in viral protein levels, indicating that hnRNPK is crucial for HIV-1 replication through its role as an IRES transacting factor. The application of this compound resulted in similar outcomes, confirming its potential as an antiviral agent against HIV .

Case Study 2: Cancer Cell Proliferation

In colorectal cancer (CRC) tissues, elevated levels of hnRNPK were associated with increased cell viability and colony-forming ability. Treatment with this compound reduced these effects by disrupting the stabilizing interactions between hnRNPK and specific mRNAs involved in cell proliferation, such as PLK1 .

Role in Gene Regulation

hnRNPK is implicated in the post-transcriptional regulation of several oncogenes and tumor suppressors. Research has shown that it can either promote or inhibit gene expression depending on its interaction with RNA molecules. For instance, it stabilizes PLK1 mRNA by competing with miRNA-loaded RISC complexes .

Post-Translational Modifications

hnRNPK undergoes various post-translational modifications (PTMs), including phosphorylation and methylation, which significantly influence its activity. These modifications can alter its binding affinity to RNA targets and its role as a transcriptional regulator . The development of this compound aims to exploit these PTMs to enhance therapeutic efficacy.

Propriétés

IUPAC Name |

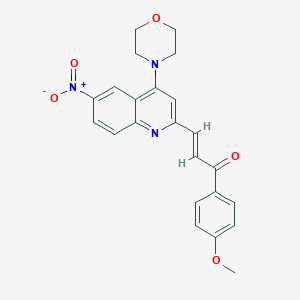

(E)-1-(4-methoxyphenyl)-3-(4-morpholin-4-yl-6-nitroquinolin-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5/c1-30-19-6-2-16(3-7-19)23(27)9-4-17-14-22(25-10-12-31-13-11-25)20-15-18(26(28)29)5-8-21(20)24-17/h2-9,14-15H,10-13H2,1H3/b9-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTIJUIEMIEMQH-RUDMXATFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.